Cas no 1805280-07-2 (2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde
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- インチ: 1S/C8H8F2N2O/c9-8(10)7-5(4-13)1-2-12-6(7)3-11/h1-2,4,8H,3,11H2
- InChIKey: ZZGIHQXMWOLQRF-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=O)C=CN=C1CN)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 178
- XLogP3: -0.2
- トポロジー分子極性表面積: 56
2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029074350-500mg |
2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde |
1805280-07-2 | 97% | 500mg |
$790.55 | 2022-04-01 | |
Alichem | A029074350-1g |
2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde |
1805280-07-2 | 97% | 1g |
$1,549.60 | 2022-04-01 | |
Alichem | A029074350-250mg |
2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde |
1805280-07-2 | 97% | 250mg |
$470.40 | 2022-04-01 |
2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehydeに関する追加情報
Comprehensive Overview of 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805280-07-2)
2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805280-07-2) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine core and functional groups such as aminomethyl and difluoromethyl, serves as a versatile intermediate in the synthesis of bioactive molecules. Its structural features make it particularly valuable in drug discovery, where researchers seek to develop novel therapeutics targeting diseases like cancer, inflammation, and infectious diseases.
The growing interest in 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde is driven by its potential applications in medicinal chemistry and material science. Recent studies highlight its role in the design of small-molecule inhibitors, which are crucial for modulating protein-protein interactions. Additionally, its difluoromethyl group enhances metabolic stability, a key consideration in the development of orally bioavailable drugs. This aligns with current trends in the pharmaceutical industry, where researchers prioritize compounds with improved pharmacokinetic properties.
From an agrochemical perspective, 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde is explored for its potential in creating next-generation pesticides. The difluoromethyl moiety is known to confer resistance to enzymatic degradation, making it an attractive feature for crop protection agents. As sustainability becomes a focal point in agriculture, this compound’s ability to reduce application frequency while maintaining efficacy positions it as a promising candidate for green chemistry initiatives.
The synthesis of 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde involves multi-step organic reactions, often starting from commercially available pyridine derivatives. Key steps include functional group interconversion and selective fluorination, which require precise control to achieve high yields and purity. Advances in catalytic methods and flow chemistry have streamlined its production, addressing challenges such as scalability and cost-efficiency. These innovations are critical for meeting the demands of industrial applications.
In the context of drug discovery, 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde is often utilized as a building block for heterocyclic compounds. Its aldehyde functionality allows for facile derivatization, enabling the construction of diverse molecular libraries. This is particularly relevant in high-throughput screening campaigns, where rapid access to structurally varied compounds accelerates hit identification. The compound’s compatibility with click chemistry further enhances its utility in fragment-based drug design.
Another area of interest is the compound’s potential in bioconjugation strategies. The aminomethyl group can be leveraged to attach targeting moieties, such as antibodies or peptides, for drug delivery applications. This aligns with the rising demand for precision medicine, where tailored therapies minimize off-target effects. Researchers are also investigating its use in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology for degrading disease-causing proteins.
From a regulatory standpoint, 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde is not classified as a hazardous substance under major chemical inventories, making it accessible for research and development. However, proper handling protocols are recommended to ensure safety, particularly when working with its aldehyde functionality. This underscores the importance of laboratory best practices in synthetic chemistry.
In summary, 2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805280-07-2) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural attributes and synthetic versatility make it a valuable asset for researchers exploring innovative solutions to global challenges. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in advancing sustainable chemistry and therapeutic development.
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